molecular formula C18H24N2OS B2702868 2-(ethylthio)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide CAS No. 1396750-29-0

2-(ethylthio)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide

Cat. No.: B2702868
CAS No.: 1396750-29-0
M. Wt: 316.46
InChI Key: YUNICCMGCUAPSG-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is a synthetic organic compound that features a benzamide core with an ethylthio group and a piperidinylbutynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Ethylthio Group: This step involves the substitution of a halogenated benzamide with an ethylthiol group, often using a nucleophilic substitution reaction.

    Attachment of the Piperidinylbutynyl Group: This step can be carried out by coupling a piperidine derivative with a butynyl halide, followed by attaching this intermediate to the benzamide core through a nucleophilic substitution or addition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkenes, alkanes.

    Substitution: Halogenated, nitrated, or sulfonated benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(ethylthio)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    2-(methylthio)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.

    2-(ethylthio)-N-(4-(morpholin-1-yl)but-2-yn-1-yl)benzamide: Similar structure but with a morpholinyl group instead of a piperidinyl group.

Uniqueness

2-(ethylthio)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Biological Activity

2-(ethylthio)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is a synthetic organic compound with a complex structure that includes a benzamide core, an ethylthio group, and a piperidinylbutynyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.

Chemical Structure

The molecular formula of this compound is C18H24N2OSC_{18}H_{24}N_{2}OS, and its structure can be represented as follows:

InChI InChI 1S C18H24N2OS c1 2 22 17 11 5 4 10 16 17 18 21 19 12 6 9 15 20 13 7 3 8 14 20 h4 5 10 11H 2 3 7 8 12 15H2 1H3 H 19 21 \text{InChI }\text{InChI 1S C18H24N2OS c1 2 22 17 11 5 4 10 16 17 18 21 19 12 6 9 15 20 13 7 3 8 14 20 h4 5 10 11H 2 3 7 8 12 15H2 1H3 H 19 21 }

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzamide Core : Reacting a suitable benzoyl chloride with an amine under basic conditions.
  • Introduction of the Ethylthio Group : Achieved through nucleophilic substitution of a halogenated benzamide with ethylthiol.
  • Attachment of the Piperidinylbutynyl Group : Coupling a piperidine derivative with a butynyl halide and attaching this intermediate to the benzamide core.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, thereby modulating various biological pathways. The precise molecular targets and pathways are typically identified through biochemical assays and molecular docking studies.

Enzyme Inhibition

Research indicates that compounds similar to 2-(ethylthio)-N-(4-(piperidin-1-yl)but-2-yn-1-y)benzamide can inhibit autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a significant role in several pathological conditions including fibrosis and cancer . This inhibition can lead to reduced levels of LPA in plasma and tissues, potentially mitigating disease progression.

Case Studies

Several studies have explored the effects of similar compounds on various biological systems:

  • Pulmonary Fibrosis Model : A related compound demonstrated efficacy in reducing LPA levels in a bleomycin-induced pulmonary fibrosis model in mice. This suggests that 2-(ethylthio)-N-(4-(piperidin-1-y)butynyl)benzamide may exhibit similar therapeutic potential .
  • Cancer Research : Investigations into compounds with structural similarities have shown promise in inhibiting tumor growth through modulation of signaling pathways associated with cell proliferation and survival .

Comparative Analysis

To better understand the unique characteristics of 2-(ethylthio)-N-(4-(piperidin-1-y)butynyl)benzamide, it is useful to compare it with structurally related compounds:

Compound NameStructureKey Activity
2-(methylthio)-N-(4-(piperidin-1-y)butynyl)benzamideSimilar to target compound but with methylthio groupModerate enzyme inhibition
2-(ethylthio)-N-(4-(morpholin-1-y)butynyl)benzamideSimilar structure but with morpholinyl groupEnhanced receptor binding affinity

Properties

IUPAC Name

2-ethylsulfanyl-N-(4-piperidin-1-ylbut-2-ynyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS/c1-2-22-17-11-5-4-10-16(17)18(21)19-12-6-9-15-20-13-7-3-8-14-20/h4-5,10-11H,2-3,7-8,12-15H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNICCMGCUAPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC#CCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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